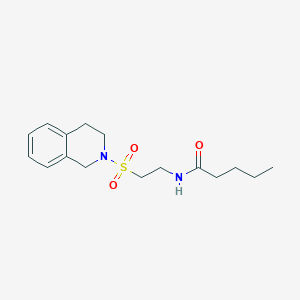![molecular formula C23H29N5O4 B2967093 6-Amino-4-[3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 445382-07-0](/img/structure/B2967093.png)
6-Amino-4-[3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Übersicht
Beschreibung
This compound is a type of aromatic ether . It has a molecular formula of C24H31N5O4 and an average mass of 453.534 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including an aromatic ether and a pyranopyrazole . More detailed structural analysis would require specific experimental data or computational modeling.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. As a general rule, its properties would be influenced by factors such as its functional groups, molecular weight, and the nature of its constituent atoms .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
One notable application of pyranopyrazole derivatives, closely related to the chemical compound , is in corrosion inhibition. These derivatives have been investigated for their effectiveness in protecting mild steel against corrosion in acidic environments. The studies show high inhibition efficiency, attributed to the adsorption of these compounds on the metal surface, following Langmuir adsorption isotherm. The synergistic blend of theoretical and experimental techniques, including weight loss measurement, electrochemical techniques, and Density Functional Theory (DFT) studies, underscores the potential of these compounds as corrosion inhibitors in industrial applications (Yadav et al., 2016).
Material Sciences
In material science, derivatives of the compound have been explored for their structural and optical properties, especially in thin films. These materials are characterized by their polycrystalline nature and show promise in applications requiring specific optical characteristics, such as in photovoltaic devices or electronic displays. The research highlights the potential of these compounds in developing new materials with tailored electronic and optical properties (Zeyada et al., 2016).
Organic Synthesis Methodologies
The compound and its derivatives also play a crucial role in organic synthesis, serving as building blocks for a variety of heterocyclic compounds. Innovations in synthesis techniques, such as green synthesis methods, ultrasound irradiation, and the use of ionic liquids, have been developed. These methods offer advantages in terms of efficiency, environmental impact, and the ability to produce a wide array of biologically active molecules, showcasing the compound's versatility in synthetic organic chemistry (Zou et al., 2013).
Anticancer Activities
Research into the anticancer activities of pyranopyrazole derivatives is emerging, with some studies indicating the potential of these compounds to exhibit anticancer effects through mechanisms such as blocking the cell cycle. These findings point to the possibility of developing new therapeutic agents based on these compounds, highlighting the need for further investigation into their mechanism of action and efficacy in cancer treatment (Sun et al., 2019).
Eigenschaften
IUPAC Name |
6-amino-4-[3-ethoxy-4-(2-morpholin-4-ylethoxy)phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-3-17-21-20(16(14-24)22(25)32-23(21)27-26-17)15-5-6-18(19(13-15)30-4-2)31-12-9-28-7-10-29-11-8-28/h5-6,13,20H,3-4,7-12,25H2,1-2H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRORSJFKSIBGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC(=C(C=C3)OCCN4CCOCC4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-4-[3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl]-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Methyl-3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]propanoic acid](/img/structure/B2967015.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2967016.png)

![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 4-(N,N-dipropylsulfamoyl)benzoate](/img/structure/B2967019.png)




![2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2967029.png)
![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)benzamide](/img/structure/B2967030.png)

